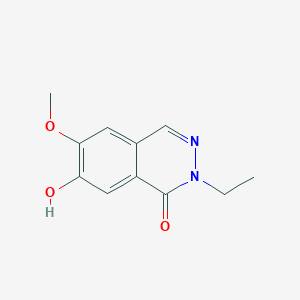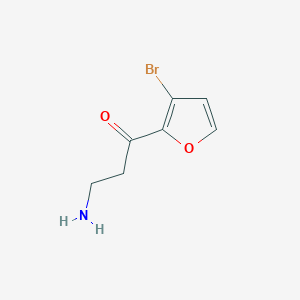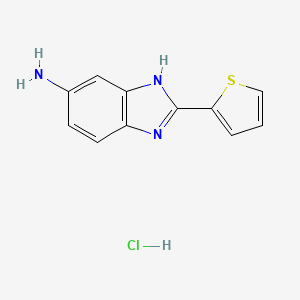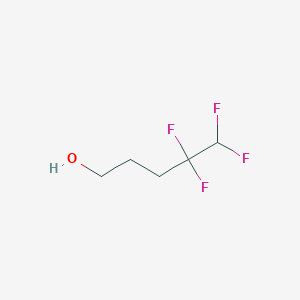
3,4-Diethyl-2,5-dimethylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Diethyl-2,5-dimethylquinoline is a heterocyclic aromatic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmacological activities, making them valuable in drug research and development . The compound’s structure consists of a quinoline ring substituted with ethyl and methyl groups at specific positions, which can influence its chemical reactivity and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 3,4-Diethyl-2,5-dimethylquinoline, can be achieved through various methods. One common approach is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another method is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent such as nitrobenzene or sulfuric acid . These reactions typically require elevated temperatures and specific reaction conditions to yield the desired quinoline derivatives.
Industrial Production Methods
Industrial production of quinoline derivatives often involves optimizing these synthetic routes for large-scale manufacturing. This includes using continuous flow reactors, greener solvents, and catalysts to enhance yield and reduce environmental impact . Microwave-assisted synthesis and solvent-free reactions are also employed to improve efficiency and sustainability .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Diethyl-2,5-dimethylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions . Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinolines, each with unique chemical and biological properties .
Aplicaciones Científicas De Investigación
3,4-Diethyl-2,5-dimethylquinoline has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3,4-Diethyl-2,5-dimethylquinoline and its derivatives involves interactions with various molecular targets and pathways. These compounds can inhibit enzymes, bind to DNA, and interfere with cellular processes, leading to their biological effects . For example, quinoline derivatives can inhibit topoisomerases, enzymes involved in DNA replication, making them effective anticancer agents .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3,4-Diethyl-2,5-dimethylquinoline include other quinoline derivatives such as:
- 2-Methylquinoline
- 4-Hydroxyquinoline
- 8-Hydroxyquinoline
- Quinoline N-oxides
Uniqueness
What sets this compound apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of ethyl and methyl groups at the 3, 4, 2, and 5 positions, respectively, can enhance its lipophilicity and ability to interact with biological targets .
Propiedades
Fórmula molecular |
C15H19N |
|---|---|
Peso molecular |
213.32 g/mol |
Nombre IUPAC |
3,4-diethyl-2,5-dimethylquinoline |
InChI |
InChI=1S/C15H19N/c1-5-12-11(4)16-14-9-7-8-10(3)15(14)13(12)6-2/h7-9H,5-6H2,1-4H3 |
Clave InChI |
MAZKICYNBQMALI-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C2=C(C=CC=C2N=C1C)C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,2-Difluoro-octahydrocyclopenta[b]morpholine](/img/structure/B13188787.png)

![(1S,8S)-9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene hydrochloride](/img/structure/B13188807.png)
![2-[(1H-1,2,3-Triazol-1-yl)methyl]morpholine](/img/structure/B13188814.png)



![tert-Butyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B13188838.png)




